

1-[3-(Trimethoxysilyl)propyl]urea chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-[3-(Trimethoxysilyl)propyl]urea

Cat. No.: B1293870

[Get Quote](#)

An In-depth Technical Guide to **1-[3-(Trimethoxysilyl)propyl]urea**

Introduction

1-[3-(Trimethoxysilyl)propyl]urea, also known as (3-Ureidopropyl)trimethoxysilane, is a bifunctional organosilane that features a ureido-functional group and hydrolyzable trimethoxysilyl groups.^[1] This unique structure allows it to act as a versatile coupling agent and adhesion promoter, effectively bridging organic polymers and inorganic surfaces.^{[1][2]} It is primarily used to form self-assembled monolayers (SAMs) on various substrates. Its applications are widespread, ranging from additives in coatings, adhesives, and sealants to surface modification of nanoparticles for medical and catalytic uses.^{[1][2][3]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and characterization protocols for researchers and professionals in drug development and materials science.

Chemical Structure and Properties

The molecule consists of a propyl chain linking a urea functional group to a trimethoxysilyl group.^{[4][5]}

- Chemical Formula: C₇H₁₈N₂O₄Si^[6]
- Synonyms: (3-Ureidopropyl)trimethoxysilane, Ureidopropyltrimethoxysilane, N-(3-(trimethoxysilyl)propyl)urea^{[1][3][5]}

- CAS Number: 23843-64-3[3]

Physicochemical Properties

The key physical and chemical properties of **1-[3-(Trimethoxysilyl)propyl]urea** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	222.32 g/mol	[6]
Appearance	Colorless to light yellow or amber clear liquid	[3][6]
Density	1.15 g/mL at 25 °C	[4][5]
Boiling Point	217-250 °C	[4][5]
Melting Point	< -25 °C	[3]
Flash Point	99 °C (210.2 °F) - closed cup	[4]
Refractive Index (n _{20/D})	1.46	[4]
Vapor Pressure	1 mmHg at 20 °C	[4]
Water Solubility	240-1000 g/L at 20 °C	[3]
Purity	>94.0% to 97%	[6]

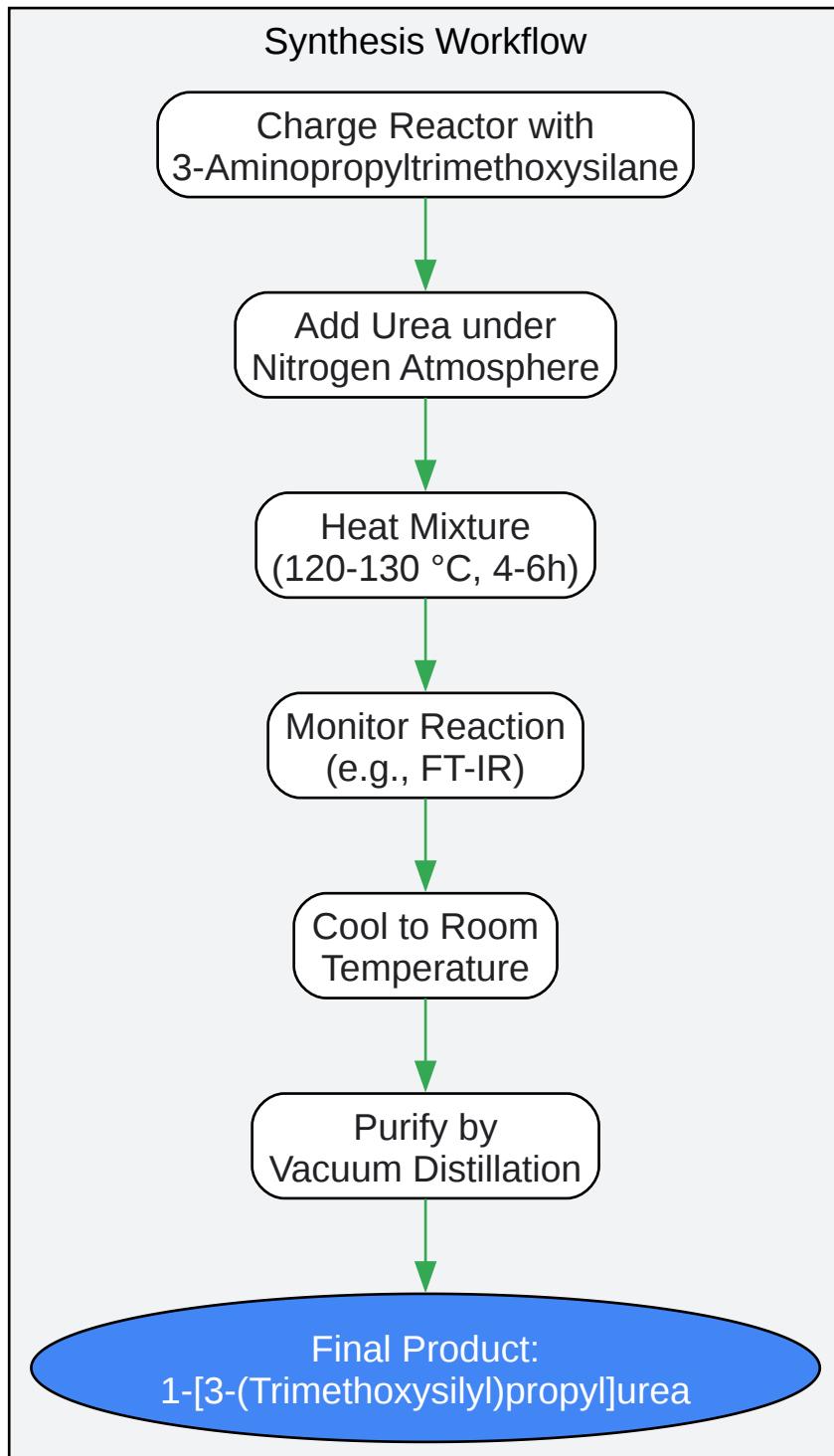
Spectroscopic Identifiers

Identifier	Value	Reference(s)
SMILES	CO--INVALID-LINK--(OC)OC	[4]
InChI	1S/C7H18N2O4Si/c1-11-14(12-2,13-3)6-4-5-9-7(8)10/h4-6H2,1-3H3,(H3,8,9,10)	[4]
InChI Key	LVACOMKKELLCHJ-UHFFFAOYSA-N	[4]

Experimental Protocols

Synthesis of 1-[3-(Trimethoxysilyl)propyl]urea

This protocol describes a common method for synthesizing **1-[3-(Trimethoxysilyl)propyl]urea** from the reaction of 3-Aminopropyltrimethoxysilane and urea. The process generates ammonia as a byproduct.^[7]


Materials:

- 3-Aminopropyltrimethoxysilane (APTMS)
- Urea
- Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
- Heating mantle
- Vacuum distillation apparatus

Procedure:

- Reactor Setup: Equip a clean, dry, three-necked flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Purge the system with dry nitrogen.
- Charging Reactants: Charge the reactor with 3-Aminopropyltrimethoxysilane.
- Reaction Initiation: Under a nitrogen atmosphere and with continuous stirring, gradually add urea to the reactor. A typical molar ratio of APTMS to urea is approximately 1:1, though slight excesses may be used.
- Heating: Heat the reaction mixture to 120-130 °C.^[7] Maintain this temperature for several hours (typically 4-6 hours) to ensure the reaction goes to completion.^[7] Ammonia gas will be evolved as a byproduct and should be safely vented or trapped in an acidic solution.
- Monitoring: The reaction progress can be monitored by techniques such as FT-IR (disappearance of primary amine peaks from APTMS) or titration to determine the remaining amine content.^[8]

- Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the final **1-[3-(Trimethoxysilyl)propyl]urea** product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-[3-(Trimethoxysilyl)propyl]urea**.

Characterization Protocols

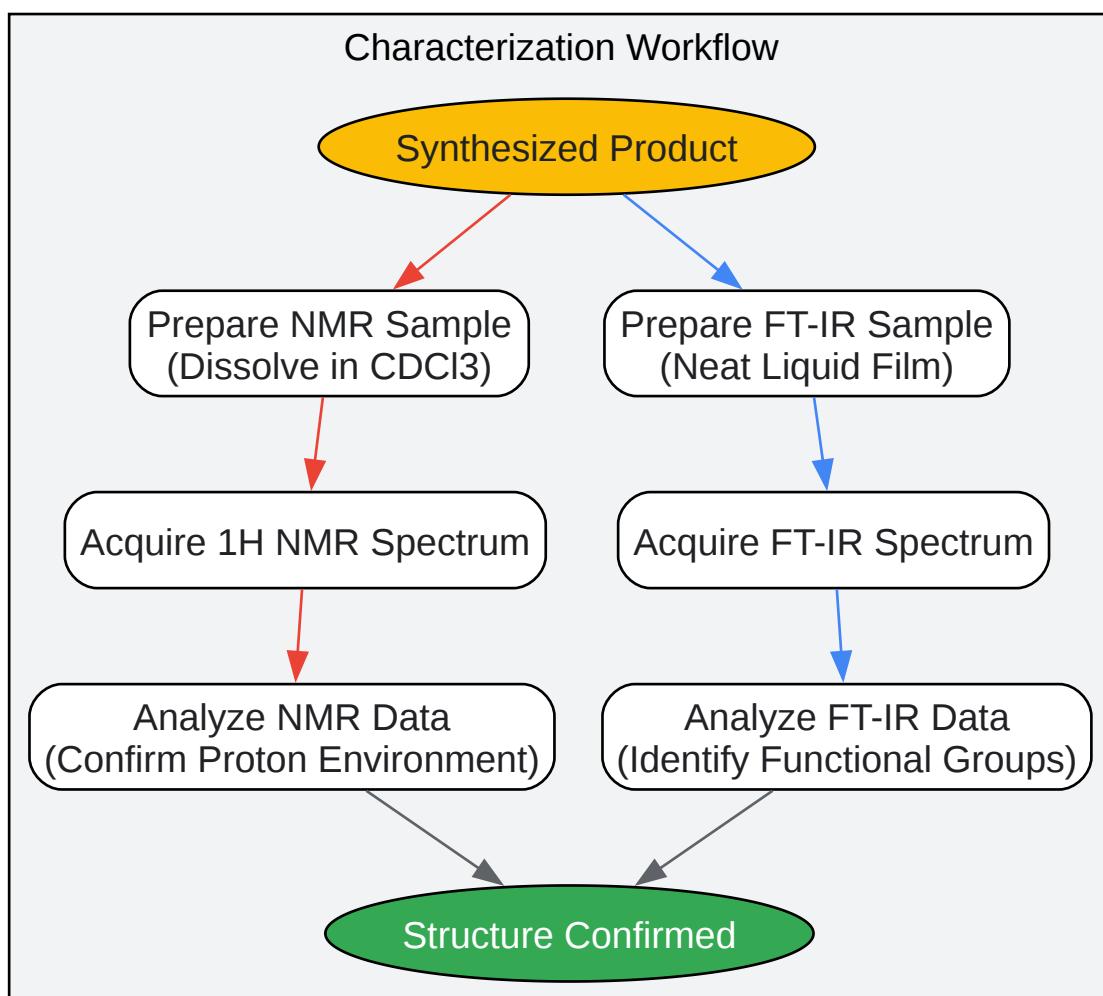
NMR spectroscopy is used to confirm the chemical structure of the synthesized product.

Sample Preparation:

- Dissolve 10-20 mg of the purified **1-[3-(Trimethoxysilyl)propyl]urea** sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. [8]
- Vortex the tube until the sample is fully dissolved.

^1H -NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR Spectrometer.[9]
- Parameters: Acquire the spectrum at room temperature. Calibrate chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).[8]
- Expected Resonances:
 - ~0.6 ppm (triplet, 2H): $-\text{Si}-\text{CH}_2-$
 - ~1.5 ppm (multiplet, 2H): $-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
 - ~3.1 ppm (quartet, 2H): $-\text{CH}_2-\text{NH}-$
 - ~3.5 ppm (singlet, 9H): $-\text{Si}(\text{OCH}_3)_3$
 - ~4.5-5.5 ppm (broad singlets, 3H): $-\text{NH}-\text{C}(\text{O})-\text{NH}_2$


FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

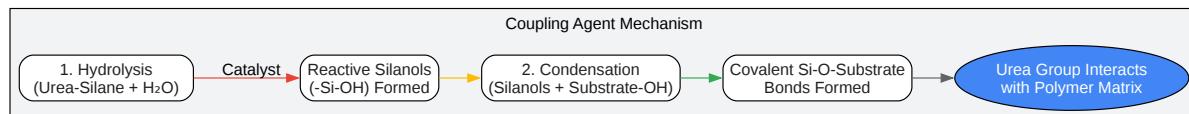
Sample Preparation:

- Liquid Sample: Place a drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.
- ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

Data Acquisition:

- Instrument: FT-IR Spectrometer.
- Parameters: Scan the sample typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum first and subtract it from the sample spectrum.
- Expected Characteristic Absorption Bands:
 - 3300-3450 cm^{-1} : N-H stretching vibrations from the urea group.[[10](#)]
 - 2840-2950 cm^{-1} : C-H stretching vibrations of the propyl and methyl groups.[[11](#)]
 - ~1650-1680 cm^{-1} : C=O stretching (Amide I band) of the urea group.[[10](#)]
 - ~1560-1625 cm^{-1} : N-H bending (Amide II band).[[10](#)]
 - ~1450 cm^{-1} : C-N stretching vibration.[[10](#)]
 - 1080-1100 cm^{-1} : Strong Si-O-C stretching vibrations.[[11](#)]
 - ~800 cm^{-1} : Si-O stretching.[[11](#)]

[Click to download full resolution via product page](#)


Caption: Workflow for structural characterization of the final product.

Mechanism of Action as a Coupling Agent

1-[3-(Trimethoxysilyl)propyl]urea functions as a molecular bridge between inorganic substrates and organic polymers. This process occurs in two main steps.

- Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acid or base.
- Condensation and Bonding: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal

oxides), forming stable covalent Si-O-Substrate bonds. They can also self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface. The organofunctional urea group remains oriented away from the surface, where it can interact with an organic polymer matrix through hydrogen bonding or physical entanglement, thereby improving adhesion and compatibility between the two phases.

[Click to download full resolution via product page](#)

Caption: Mechanism of **1-[3-(Trimethoxysilyl)propyl]urea** as a coupling agent.

Safety Information

1-[3-(Trimethoxysilyl)propyl]urea is associated with several hazards. It is crucial to handle this chemical with appropriate safety precautions.

- Hazard Statements:
 - H315: Causes skin irritation.[12][13]
 - H318: Causes serious eye damage.[12]
 - H335: May cause respiratory irritation.[12]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Always consult the Safety Data Sheet (SDS) before handling this compound.[12] The chemical should be stored under an inert gas (nitrogen or argon) at 2-8°C.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Supplier of 3-UREIDOPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 2. ulprospector.com [ulprospector.com]
- 3. lookchem.com [lookchem.com]
- 4. 1- 3-(Trimethoxysilyl)propyl urea 97 23843-64-3 [sigmaaldrich.com]
- 5. 1- 3-(Trimethoxysilyl)propyl urea 97 23843-64-3 [sigmaaldrich.com]
- 6. 1-[3-(Trimethoxysilyl)propyl]urea | CymitQuimica [cymitquimica.com]
- 7. CN104628760A - Synthesis preparation method of urea propyl triethoxysilane-methanol solution - Google Patents [patents.google.com]
- 8. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 1-[3-(Trimethoxysilyl)propyl]urea | 23843-64-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [1-[3-(Trimethoxysilyl)propyl]urea chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293870#1-3-trimethoxysilyl-propyl-urea-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com